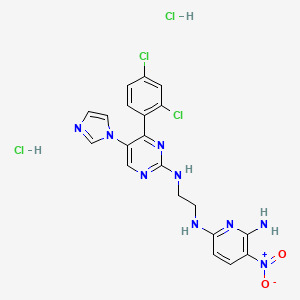
D3-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D3-2 is a highly potent S1P1 modulator with apparent pathway selectivity for β-arrestin recruitment.
Aplicaciones Científicas De Investigación
Vitamin D Testing and Clinical Applications
Vitamin D, including its D3 form, is crucial in clinical diagnostics and has seen a surge in research, leading to new clinical applications. The measurement of various forms of Vitamin D, such as 25OH Vitamin D and 1,25(OH)2 Vitamin D under their D3 forms, is essential in laboratory practice. Recent advancements in the measurement of Vitamin D metabolites like C3-epi-25OH Vitamin D and 24,25(OH)2 Vitamin D are shaping the future of Vitamin D testing, highlighting its role in health and disease management (Heureux, 2017).
Physiological Functions of Vitamin D3
Vitamin D3, produced in the skin through ultraviolet irradiation, is biologically inert until metabolized in the liver and kidney. Its hormonally active form, 1α,25-dihydroxyvitamin D3, interacts with a nuclear receptor to regulate several crucial functions such as calcium absorption and mobilization, phosphate absorption, and calcium reabsorption in the kidney. Beyond these, Vitamin D3 has noncalcemic functions, playing a role in cellular differentiation, growth, and proliferation (DeLuca, 2004).
Metabolic Pathways and Hydroxylated Metabolites of D3
The metabolism of Vitamin D3 involves various cytochrome P450s (CYP24A, CYP27A, and CYP27B1), leading to the formation of distinct hydroxylated metabolites. The hydroxylated metabolites of D3, like 20-hydroxyvitamin D3 and 20,22-dihydroxyvitamin D3, interact with nuclear receptors, influencing cellular functions such as growth and differentiation. These metabolites' physiological importance and in vivo actions are crucial areas of research, suggesting potential roles in health and disease (Guryev et al., 2003).
Vitamin D Receptors in Cancer Cells
Studies have identified the presence of Vitamin D receptors (VDR) in various tissues and cell types, including cancer cells. 1,25-(OH)2-Vitamin D3, the active metabolite of Vitamin D, exhibits antiproliferative activity in cancer cells, such as breast carcinoma cells. The expression of VDR and the growth inhibition response to 1,25-(OH)2-vitamin D3 are correlated, with well-differentiated cells showing higher VDR levels and responsiveness to Vitamin D3 (Buras et al., 2004).
Propiedades
Fórmula molecular |
C31H43N3O5S |
|---|---|
Peso molecular |
569.76 |
Nombre IUPAC |
N-(3-(4-(5-(5,5-Diethyl-3-propyl-4,5,6,7-tetrahydrobenzo[c]thiophen-1-yl)-1,2,4-oxadiazol-3-yl)-2-ethyl-6-methylphenoxy)-2-hydroxypropyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C31H43N3O5S/c1-6-10-25-24-15-31(8-3,9-4)12-11-23(24)28(40-25)30-33-29(34-39-30)21-13-19(5)27(20(7-2)14-21)38-18-22(36)16-32-26(37)17-35/h13-14,22,35-36H,6-12,15-18H2,1-5H3,(H,32,37) |
Clave InChI |
HOTRVQYVLACWCH-UHFFFAOYSA-N |
SMILES |
O=C(NCC(O)COC1=C(C)C=C(C2=NOC(C3=C4C(CC(CC)(CC)CC4)=C(CCC)S3)=N2)C=C1CC)CO |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
D3-2; D32; D3 2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(1R)-1-(1-ethylsulfonyl-4-piperidinyl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-3-indolecarboxamide](/img/structure/B1192499.png)
![1-Chloro-2-[2-(2-azidoethoxy)ethoxy]ethane](/img/structure/B1192501.png)